3-[2-(5-CHLORO-2-HYDROXYPHENYL)-2-OXOETHYL]-6,7-DIMETHOXY-1(3H)-ISOBENZOFURANONE
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Overview
Description
3-[2-(5-CHLORO-2-HYDROXYPHENYL)-2-OXOETHYL]-6,7-DIMETHOXY-1(3H)-ISOBENZOFURANONE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorinated phenyl group, a hydroxy group, and a dimethoxy isobenzofuranone moiety.
Preparation Methods
The synthesis of 3-[2-(5-CHLORO-2-HYDROXYPHENYL)-2-OXOETHYL]-6,7-DIMETHOXY-1(3H)-ISOBENZOFURANONE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the esterification of carboxylic acids followed by conversion to hydrazides using hydrazine hydrate in propan-2-ol at reflux temperature . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of hydroxy and methoxy groups makes it susceptible to oxidation reactions.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include hydrazine hydrate for reduction and various oxidizing agents for oxidation. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[2-(5-CHLORO-2-HYDROXYPHENYL)-2-OXOETHYL]-6,7-DIMETHOXY-1(3H)-ISOBENZOFURANONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may act as an antioxidant by scavenging reactive oxygen species (ROS) and preventing oxidative damage to cells . The molecular pathways involved include the inhibition of oxidative stress-related enzymes and the stabilization of cellular structures.
Comparison with Similar Compounds
Similar compounds include:
3-Bromo-5-chloro-2-hydroxybenzophenone: Shares the chlorinated phenyl group but differs in the overall structure.
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives: These compounds also contain the chlorinated phenyl group and have been studied for their antioxidant activity. The uniqueness of 3-[2-(5-CHLORO-2-HYDROXYPHENYL)-2-OXOETHYL]-6,7-DIMETHOXY-1(3H)-ISOBENZOFURANONE lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[2-(5-chloro-2-hydroxyphenyl)-2-oxoethyl]-6,7-dimethoxy-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO6/c1-23-14-6-4-10-15(25-18(22)16(10)17(14)24-2)8-13(21)11-7-9(19)3-5-12(11)20/h3-7,15,20H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJQGNCYQIMRCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)CC(=O)C3=C(C=CC(=C3)Cl)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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